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Compound of Interest

Compound Name: ZAPA

Cat. No.: B1213702 Get Quote

[3] ZAPA hydrochloride | CAS 105455-89-6 | MedChemExpress ZAPA hydrochloride is a

selective GABA C receptor antagonist. ZAPA hydrochloride is a GABA analogue, with little

activity at GABA A or GABA B receptors. ZAPA hydrochloride is a potent displacer of [ 3

H]GABA from GABAC receptor sites in the cerebellum. ZAPA hydrochloride has an IC 50 of 42

μM for GABAA receptor. ZAPA hydrochloride has an IC 50 of 5 μM for GABAC receptor. ZAPA
hydrochloride has an IC 50 of >1000 μM for GABAB receptor. 1

ZAPA | Tocris Bioscience ZAPA is a selective GABAC receptor antagonist that is a GABA

analogue, with little activity at GABAA or GABAB receptors. In vitro, ZAPA competitively

antagonizes GABA-induced currents at homomeric ρ1 and ρ2 GABAC receptors (K B values

are 2.2 and 22 μM respectively). ZAPA is a potent displacer of [ 3 H]GABA from GABAC

receptor sites in the cerebellum, but is less potent at displacing [ 3 H]GABA from GABAA sites

and [ 3 H]CGP 54626 from GABAB sites. ZAPA also acts as a substrate for the GABA

transporter GAT-3. 2

ZAPA | CAS 105455-89-6 | Selleckchem.com ZAPA (cis-4-Aminocrotonic acid) is a selective

GABAC receptor antagonist with a KB of 2.2 μM for ρ1 GABAC. It is a GABA analogue, with

little activity at GABAA or GABAB receptors. ZAPA is a potent displacer of [3H]GABA from

GABAC receptor sites in the cerebellum, but is less potent at displacing [3H]GABA from

GABAA sites and [3H]CGP 54626 from GABAB sites. 2

cis-4-Aminocrotonic acid cis-4-Aminocrotonic acid (CACA) is a GABAA-ρ (formerly GABAC)

receptor agonist. --INVALID-LINK--
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GABA transporter-1 (GAT-1) blockers inhibit GABAC receptors. - PubMed In summary, our

results suggest that GAT-1 blockers are also GABAC receptor antagonists. In addition, ZAPA,

a GABAC receptor antagonist, is a substrate for GAT-1, GAT-2, and GAT-3. --INVALID-LINK--

ZAPA (hydrochloride) | Cayman Chemical ZAPA (hydrochloride) is a selective antagonist of

GABA C receptors (IC 50 = 5 μM). 1 It is selective for GABA C receptors over GABA A and

GABA B receptors (IC 50 s = 42 and >1,000 μM, respectively). ZAPA competitively

antagonizes GABA-induced currents in rat recombinant homomeric ρ 1 and ρ 2 GABA C

receptors expressed in Xenopus oocytes (K B s = 2.2 and 22 μM, respectively). 2 It also

inhibits GABA uptake by the GABA transporters GAT-1, GAT-2, and GAT-3 (IC 50 s = 117, 160,

and 42 μM, respectively, in CHO cells). 3. WARNING This product is not for human or

veterinary use. --INVALID-LINK--

cis-4-Aminocrotonic acid is a potent and selective antagonist at the GABAC receptor. cis-4-

Aminocrotonic acid is a potent and selective antagonist at the GABAC receptor. --INVALID-

LINK--

A series of compounds related to cis-4-aminocrotonic acid have been synthesised and tested

for their activity as GABAC receptor antagonists. cis-4-Aminocrotonic acid (CACA) was found

to be a selective GABAC receptor agonist. ZAPA (cis-4-aminocrotonic acid) was found to be a

selective GABAC receptor antagonist. --INVALID-LINK--

ZAPA is a selective GABAC receptor antagonist that is a GABA analogue, with little activity at

GABAA or GABAB receptors. In vitro, ZAPA competitively antagonizes GABA-induced currents

at homomeric ρ1 and ρ2 GABAC receptors (KB values are 2.2 and 22 μM respectively). --

INVALID-LINK-- Decoding ZAPA's Selectivity: A Comparative Analysis of its Cross-Reactivity

with Neurotransmitter Receptors

For researchers and drug development professionals, understanding the precise molecular

interactions of a compound is paramount. This guide provides a comprehensive comparison of

ZAPA ((-)-cis-4-Aminocrotonic acid), a known GABA analogue, and its cross-reactivity with

various neurotransmitter receptors. By presenting key experimental data and detailed

protocols, this document aims to offer a clear perspective on ZAPA's receptor binding profile.

ZAPA is recognized primarily as a selective antagonist for the GABAC receptor, a less

ubiquitous but important member of the GABA receptor family. Its utility in research and
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potential therapeutic applications hinge on its selectivity for this target over other receptors,

particularly the more widespread GABAA and GABAB receptors. This guide delves into the

quantitative data that defines this selectivity.

Comparative Binding Affinities of ZAPA
To quantify the selectivity of ZAPA, its binding affinity for various receptors has been

determined through numerous studies. The following table summarizes the key findings,

presenting inhibitory constants (IC50) and binding constants (KB) which indicate the

concentration of ZAPA required to inhibit 50% of the specific binding of a radioligand to its

receptor or the equilibrium dissociation constant, respectively. Lower values signify higher

affinity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1213702?utm_src=pdf-body
https://www.benchchem.com/product/b1213702?utm_src=pdf-body
https://www.benchchem.com/product/b1213702?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor
Subtype

Ligand/Curr
ent

Value Units Species Assay Type

GABAC (ρ1)

GABA-

induced

currents

2.2 KB (μM)
Rat

(recombinant)

Electrophysio

logy

(Xenopus

Oocytes)

GABAC (ρ2)

GABA-

induced

currents

22 KB (μM)
Rat

(recombinant)

Electrophysio

logy

(Xenopus

Oocytes)

GABAC
[3H]GABA

displacement
5 IC50 (μM) -

Radioligand

Binding

GABAA
[3H]GABA

displacement
42 IC50 (μM) -

Radioligand

Binding

GABAB

[3H]CGP

54626

displacement

>1000 IC50 (μM) -
Radioligand

Binding

GAT-1 GABA uptake 117 IC50 (μM) CHO cells
GABA Uptake

Assay

GAT-2 GABA uptake 160 IC50 (μM) CHO cells
GABA Uptake

Assay

GAT-3 GABA uptake 42 IC50 (μM) CHO cells
GABA Uptake

Assay

The data clearly illustrates ZAPA's preference for GABAC receptors. Its affinity for GABAC is

significantly higher (lower KB and IC50 values) than for GABAA and markedly more so than for

GABAB receptors, where it shows negligible activity. Interestingly, ZAPA also demonstrates

notable interaction with GABA transporters (GATs), particularly GAT-3, where it acts as a

substrate. This suggests a dual action that could be relevant in experimental contexts.

Experimental Methodologies
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The data presented above is derived from established experimental protocols designed to

assess compound-receptor interactions. Below are detailed descriptions of the key

methodologies used.

Radioligand Binding Assays
This technique is used to determine the affinity of a compound for a receptor by measuring its

ability to displace a radioactively labeled ligand that is known to bind to the target receptor.

Protocol:

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized

and centrifuged to isolate the cell membranes containing the receptors.

Incubation: The membranes are incubated with a specific concentration of a radiolabeled

ligand (e.g., [3H]GABA for GABAA/GABAC, [3H]CGP 54626 for GABAB) and varying

concentrations of the unlabeled test compound (ZAPA).

Separation: After reaching equilibrium, the bound and free radioligand are separated,

typically by rapid filtration through a glass fiber filter.

Quantification: The amount of radioactivity trapped on the filter, representing the bound

radioligand, is measured using a scintillation counter.

Data Analysis: The data is used to generate a competition curve, from which the IC50 value

is calculated. This value represents the concentration of the test compound that displaces

50% of the specifically bound radioligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Cross-reactivity of ZAPA with other neurotransmitter
receptors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213702#cross-reactivity-of-zapa-with-other-
neurotransmitter-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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